![molecular formula C20H22N2O6S B3314207 N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide CAS No. 950414-00-3](/img/structure/B3314207.png)
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DOIB and belongs to the class of benzamide derivatives.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide involves the activation of the 5-HT2A serotonin receptor. This activation leads to the modulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide include the modulation of neurotransmitter release, the enhancement of neuronal excitability, and the induction of synaptic plasticity. These effects are thought to underlie the compound's potential therapeutic applications in various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in lab experiments is its selectivity for the 5-HT2A serotonin receptor, which allows for more specific and targeted studies. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
Some potential future directions for the study of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide include:
1. Further investigation of the compound's effects on neurotransmitter release and synaptic plasticity, particularly in the context of neurological and psychiatric disorders.
2. Development of more stable analogs of the compound that can be used in longer-term studies.
3. Exploration of the compound's potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
4. Investigation of the compound's effects on other serotonin receptor subtypes and other neurotransmitter systems.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to act as a selective agonist for the 5-HT2A serotonin receptor, which is involved in various physiological processes such as mood regulation, perception, and cognition.
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-27-17-7-6-14(12-18(17)28-2)8-10-21-20(24)15-4-3-5-16(13-15)22-19(23)9-11-29(22,25)26/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKXOQBOFAULPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)CCS3(=O)=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.